3-Cyclopropylprop-2-yne-1-sulfonyl chloride

Description

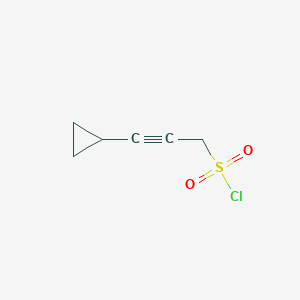

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylprop-2-yne-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVGBFFULVVRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylprop-2-yne-1-sulfonyl chloride typically involves the reaction of cyclopropylacetylene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylprop-2-yne-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Addition Reactions: The alkyne moiety in the compound can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, leading to the formation of dihaloalkenes and haloalkanes.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like triethylamine.

Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HCl, HBr) are commonly used under mild to moderate conditions.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are frequently employed.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Addition Reactions: Dihaloalkenes and haloalkanes.

Oxidation and Reduction Reactions: Sulfonic acids and sulfinic acids.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

3-Cyclopropylprop-2-yne-1-sulfonyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for regioselective and stereoselective transformations, making it an essential reagent in the development of various chemical compounds. For instance, it has been utilized in the synthesis of nitrogen-containing compounds through chlorothiolation reactions, demonstrating its efficacy in generating diverse molecular architectures .

Reagent in Organic Transformations

The compound acts as a reagent in numerous organic transformations, including nucleophilic substitutions and coupling reactions. Its sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This property is exploited in the synthesis of sulfonamides and other derivatives that are pivotal in pharmaceutical chemistry.

Biological Applications

Modification of Biomolecules

In biological research, this compound is employed for the modification of biomolecules such as peptides and proteins. This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their biological activities and interactions.

Pharmaceutical Development

The compound is investigated for its potential role in pharmaceutical development, particularly as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to participate in various chemical reactions makes it a valuable asset in the production of drugs targeting specific diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in producing specialty chemicals and agrochemicals. Its reactivity allows for the formation of various derivatives that are essential for agricultural applications, including pesticides and herbicides.

Materials Science

The compound finds applications in materials science, where it is utilized to synthesize novel materials with tailored properties. Its reactivity can be harnessed to develop polymers and other materials that exhibit specific characteristics desirable for various applications.

Case Study 1: Synthesis of Nitrogen-Containing Compounds

A study demonstrated the use of this compound in synthesizing nitrogen-containing E-β-chlorovinyl sulfides. The reaction conditions were optimized to achieve high yields while maintaining regioselectivity. The findings highlighted the compound's effectiveness as a reagent in complex organic synthesis .

Case Study 2: Modification of Peptides

Research focused on using this compound to modify peptide structures. The modifications facilitated investigations into peptide stability and activity, providing valuable data on how structural changes impact biological function.

Mechanism of Action

The mechanism of action of 3-Cyclopropylprop-2-yne-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The alkyne moiety can undergo addition reactions with electrophiles, resulting in the formation of dihaloalkenes and haloalkanes . These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .

Comparison with Similar Compounds

Functional Group Comparison: Sulfonyl Chlorides vs. Thiocyanates

The sulfonyl chloride group in the target compound distinguishes it from structurally related thiocyanates, such as (Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS, CAS [24309-48-6]) . Key differences include:

- Reactivity : Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines to form sulfonamides), while thiocyanates participate in click chemistry or act as leaving groups.

Substituent Effects: Cyclopropyl vs. Linear Alkyl Groups

Compared to linear alkyl sulfonyl chlorides (e.g., propargyl sulfonyl chloride), the cyclopropyl group in the target compound introduces:

- Ring Strain : Enhances reactivity in ring-opening or strain-relief reactions.

- Steric Hindrance : May slow down reactions at the sulfonyl chloride site but stabilize intermediates.

Hazard Profiles

While (Prop-2-yn-1-ylsulfanyl)carbonitrile lacks significant hazard classifications , sulfonyl chlorides like the target compound likely require stringent handling (e.g., P261: Avoid breathing vapors; P262: Prevent eye/skin contact) due to their corrosive nature.

Data Tables

Table 1: Structural and Hazard Comparison

Research Findings and Limitations

- Reactivity Trends : The cyclopropyl group may enhance electrophilicity at the sulfonyl chloride site compared to unstrained analogs, though direct experimental data are sparse.

- Safety Gaps : Toxicological studies on the target compound are lacking, unlike (Prop-2-yn-1-ylsulfanyl)carbonitrile , which has preliminary safety assessments .

- Synthetic Utility : The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding its use in bioconjugation.

Biological Activity

Introduction

3-Cyclopropylprop-2-yne-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound has the following chemical structure:

- Molecular Formula: CHClOS

- IUPAC Name: this compound

- InChI Key: KYVGBFFULVVRBN-UHFFFAOYSA-N

The compound features a cyclopropyl group attached to a propyne chain, with a sulfonyl chloride functional group that enhances its reactivity. This structure is pivotal in its biological activity, particularly in its role as a potential inhibitor in various biochemical pathways.

The biological activity of this compound primarily revolves around its ability to act as an electrophile in biochemical reactions. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, making it a candidate for developing inhibitors targeting specific enzymes or receptors.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, sulfonyl chlorides are known to interact with serine residues in active sites, leading to irreversible inhibition .

- Potential as an Anti-inflammatory Agent : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration .

Study 1: Inhibition of SGLT Transporters

In a study focusing on sodium-dependent glucose cotransporters (SGLTs), derivatives of sulfonyl chlorides demonstrated significant inhibitory effects. Although specific data on this compound was not provided, the structural similarities suggest potential activity against SGLTs .

Study 2: Anticancer Activity

Research into sulfonamide compounds indicates that sulfonyl chlorides can serve as Michael acceptors in reactions that lead to the formation of anticancer agents. The use of this compound in synthesizing such compounds could enhance their efficacy against tumor cells by targeting specific pathways involved in cancer progression .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Potential SGLT Inhibitor | Nucleophilic substitution leading to enzyme inhibition |

| Other Sulfonamide Derivatives | Anti-inflammatory | Modulation of cytokine production |

| Sulfonyl Chloride Analogues | Anticancer | Michael addition leading to cytotoxic effects |

Research Findings and Implications

The exploration of this compound is still in its early stages, and while preliminary data suggest promising biological activities, further research is necessary. Investigations into its pharmacokinetics, toxicity profiles, and specific target interactions are crucial for advancing its potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropylprop-2-yne-1-sulfonyl chloride, and what experimental conditions ensure optimal yield?

The synthesis of sulfonyl chloride derivatives typically involves reacting sulfonic acid precursors with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For cyclopropane-containing analogs, inert conditions (e.g., nitrogen atmosphere) and anhydrous solvents (e.g., dichloromethane) are critical to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify cyclopropyl and sulfonyl chloride moieties.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion confirmation.

- Elemental Analysis : To validate stoichiometry, especially for novel derivatives.

- HPLC : For assessing purity, particularly if the compound is intended for biological assays .

Q. What safety protocols are essential when handling this compound, given limited toxicological data?

While specific toxicity data for this compound is unavailable, analogous sulfonyl chlorides require:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of sulfonyl chloride in nucleophilic substitution reactions?

The cyclopropyl ring introduces steric hindrance and electronic effects due to its strained geometry. This can slow reaction kinetics in SN2 mechanisms but enhance stability in electrophilic aromatic substitution. Comparative studies with non-cyclopropyl analogs (e.g., propane sulfonyl chloride) are advised to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from solvent polarity or moisture content. Methodological recommendations:

Q. How can this compound be applied in proteomics or medicinal chemistry research?

Sulfonyl chlorides are widely used for:

- Protein Modification : Selective sulfonylation of lysine or cysteine residues to study binding pockets.

- Prodrug Synthesis : As a leaving group in covalent inhibitor design (e.g., kinase inhibitors).

- Crosslinking Agents : For stabilizing protein-protein interactions in structural studies .

Key Research Gaps and Recommendations

- Physicochemical Data : Prioritize experimental determination of solubility, partition coefficient (logP), and vapor pressure to inform reaction design .

- Toxicological Profiling : Conduct acute toxicity assays (e.g., LD50 in rodent models) given structural alerts (reactive sulfonyl chloride group) .

- Mechanistic Studies : Explore its reactivity in photoaffinity labeling or click chemistry for broader bioconjugation applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.